Ethyl 2-aminocyclopentanecarboxylate

Descripción general

Descripción

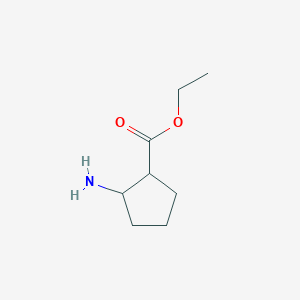

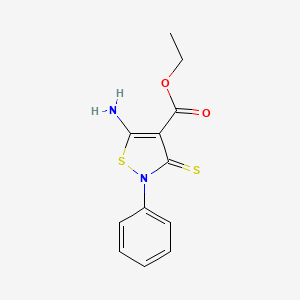

Ethyl 2-aminocyclopentanecarboxylate, also known as Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate, is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 . This compound is typically stored in a refrigerator and is shipped at room temperature . It is a solid substance .

Molecular Structure Analysis

The InChI code for Ethyl 2-aminocyclopentanecarboxylate is1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1 . This code provides a specific representation of the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 2-aminocyclopentanecarboxylate is a solid substance . It has a molecular weight of 157.21 . The compound is typically stored in a refrigerator and is shipped at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds Ethyl 2-aminocyclopentanecarboxylate derivatives play a crucial role in synthesizing novel compounds. For instance, isoxazoline-fused 2-aminocyclopentanecarboxylate derivatives were synthesized through regio- and stereo-selective 1,3-dipolar cycloaddition, showcasing the compound's utility in creating enantiomerically pure forms for diverse applications (Nonn et al., 2011).

Heterocyclic Compound Synthesis The compound serves as a key starting material in synthesizing various heterocyclic compounds. For example, it was used to create analogues of the natural alkaloid peramine, demonstrating its versatility in chemical synthesis (Voievudskyi et al., 2016).

Chemical Reactivity Studies Research on ethyl 2-aminocyclopentanecarboxylate includes studying its reactivity with other chemical reagents. Such studies are fundamental for understanding its potential applications in various chemical reactions and syntheses (Palkó et al., 2000).

Peptide Mimic Synthesis This compound is also used in synthesizing peptide mimics, as shown in the asymmetric synthesis of a fluorinated dipeptide. Such research highlights its potential in creating analogues for peptides, which can have significant implications in medicinal chemistry and biochemistry (Dutheuil et al., 2013).

Enzymatic Polymerization Ethyl 2-aminocyclopentanecarboxylate derivatives have been utilized in enzymatic polymerization studies, indicating their potential in the field of polymer chemistry and materials science (Pang et al., 2003).

Biological Activity Evaluation The compound's derivatives have been evaluated for various biological activities, such as their effects on cellular respiration and amino acid metabolism. Such studies are essential for understanding the biological implications of these compounds (Berlinguet et al., 1962).

Metal Ion Transport Studies Research has also been conducted on the use of ethyl 2-aminocyclopentanecarboxylate derivatives for the transport of metal ions, showcasing its potential in fields like material science and environmental chemistry (Gholivand, 2000).

Safety and Hazards

Ethyl 2-aminocyclopentanecarboxylate is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

ethyl 2-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCJYTRMZBPEEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-aminocyclopentanecarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Nitro-4-[2-[(3-phenoxyphenyl)methylidene]hydrazinyl]benzenesulfonamide](/img/structure/B3263757.png)

![5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B3263764.png)

![4-[[4-(dimethylamino)phenyl]methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B3263768.png)

![3-Nitroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B3263771.png)

![(Z)-5-((3-(4-(allyloxy)-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3263777.png)

![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile](/img/structure/B3263791.png)

![5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B3263799.png)

![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B3263814.png)

![2H-Imidazo[4,5-c]pyridin-2-one, 1-(cyclopropylmethyl)-1,3-dihydro-](/img/structure/B3263841.png)